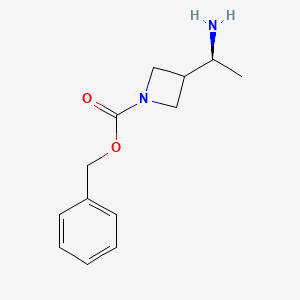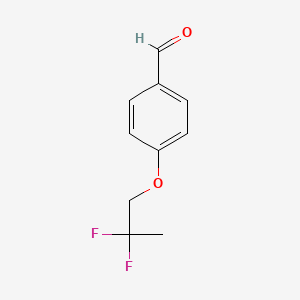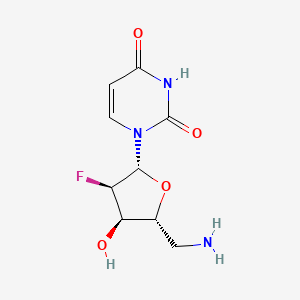![molecular formula C67H86N2O18S2 B14034429 5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate](/img/structure/B14034429.png)
5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cisatracurium besilate is a non-depolarizing neuromuscular-blocking agent used primarily as an adjunct to general anesthesia to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . It is one of the ten isomers of the parent molecule, atracurium, and is known for its intermediate duration of action .
Vorbereitungsmethoden
The preparation of cisatracurium besilate involves several synthetic steps. One method includes the following steps :
Dissolving R-tetrahydropapaverine-N-acetyl-L-leucine salt: The pH is adjusted with an alkaline solution, and the mixture is reacted with 3-bromomethyl propionate and alkali to obtain an intermediate.
Hydrolyzing the intermediate: This step reduces isomer impurity content and improves reaction yield.
Methylation: The intermediate is reacted with a methylating reagent to obtain another intermediate.
Final reaction: The intermediate is reacted with a catalyst and a dehydrating agent to obtain cisatracurium besilate.
Analyse Chemischer Reaktionen
Cisatracurium besilate undergoes several types of chemical reactions, including:
Hofmann degradation: This is a temperature- and pH-dependent chemical degradation process that occurs spontaneously in plasma and tissues.
Hydrolysis: The compound can be hydrolyzed under specific conditions to form various intermediates.
Common reagents used in these reactions include alkaline solutions, methylating reagents, and catalysts. The major products formed from these reactions include various intermediates and the final cisatracurium besilate compound .
Wissenschaftliche Forschungsanwendungen
Cisatracurium besilate has several scientific research applications:
Medicine: It is widely used as a muscle relaxant during surgeries and in intensive care units.
Cancer Research: Studies have shown that cisatracurium besilate can enhance TRAIL-induced apoptosis of gastric cancer cells via p53 signaling.
Pharmaceutical Stability Studies: Research has been conducted on the stability of cisatracurium besilate solutions to prevent drug shortages.
Wirkmechanismus
Cisatracurium besilate acts by binding competitively to cholinergic receptors on the motor end-plate, blocking acetylcholine from accessing these receptors . This prevents the development of an end-plate potential, thereby inhibiting neuromuscular transmission. The compound is metabolized primarily through Hofmann degradation .
Vergleich Mit ähnlichen Verbindungen
Cisatracurium besilate is compared with other neuromuscular-blocking agents such as atracurium and vecuronium:
Atracurium: Cisatracurium besilate is more potent and has a lower propensity to cause histamine release compared to atracurium.
Vecuronium: Cisatracurium besilate is associated with a faster recovery after continuous infusion in intensive care patients.
Similar compounds include:
Eigenschaften
Molekularformel |
C67H86N2O18S2 |
|---|---|
Molekulargewicht |
1271.5 g/mol |
IUPAC-Name |
5-[3-[(1S,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate;4-methylbenzenesulfonate |
InChI |
InChI=1S/C53H72N2O12.2C7H8O3S/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6;2*1-6-2-4-7(5-3-6)11(8,9)10/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3;2*2-5H,1H3,(H,8,9,10)/q+2;;/p-2/t42-,43+,54-,55-;;/m1../s1 |
InChI-Schlüssel |
OPIVMDCYJDIKDQ-NVYWYWNDSA-L |
Isomerische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


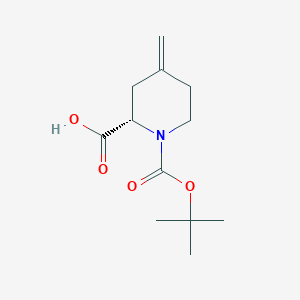

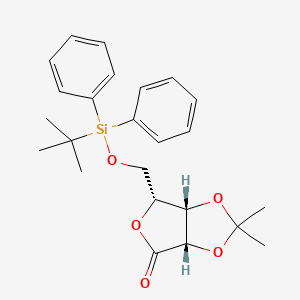
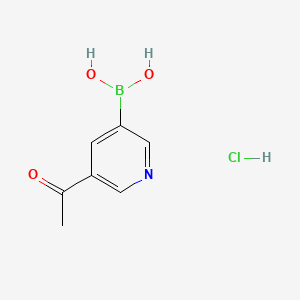
![1H-Pyrrolo[2,3-b]pyridine,5-bromo-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14034361.png)
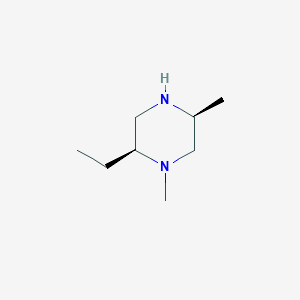
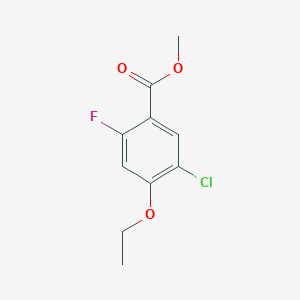
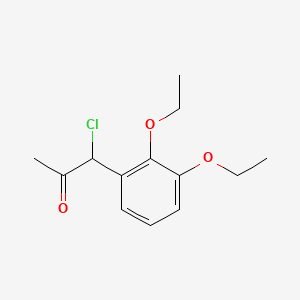
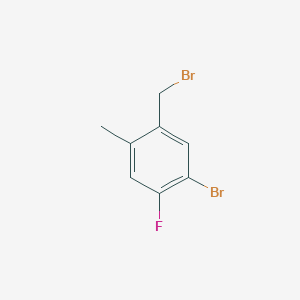
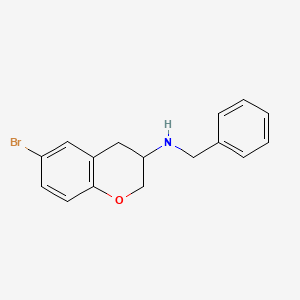
![(4R,6S)-4-(4-Fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine-6-carboxylic acid](/img/structure/B14034399.png)
